11-(3,5-difluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3,5-difluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants. This specific compound has been studied for its potential antioxidant and anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,5-difluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction typically proceeds at room temperature, providing good yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the microwave-assisted synthesis process. This would require optimization of reaction conditions to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
11-(3,5-difluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Investigated for its binding abilities towards the benzodiazepine binding site on GABA A receptors.
Industry: Potential use in the development of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The compound exerts its effects primarily through interaction with the GABA A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular targets and pathways involved include modulation of neurotransmitter release and inhibition of neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic properties.
Chlordiazepoxide: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
11-(3,5-difluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its potential antioxidant activity also sets it apart from many other compounds in this class .
Properties
Molecular Formula |
C20H18F2N2O |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-(3,5-difluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C20H18F2N2O/c1-11-6-17-19(18(25)7-11)20(12-8-13(21)10-14(22)9-12)24-16-5-3-2-4-15(16)23-17/h2-5,8-11,20,23-24H,6-7H2,1H3 |
InChI Key |
GZBPDTGPLLOQMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC(=C4)F)F)C(=O)C1 |
Origin of Product |
United States |
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